What is the molecular structure of Dibenzyl 5-aminoisophthalate?
What is the molecular structure of Dibenzyl 5-aminoisophthalate?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Dibenzyl 5-aminoisophthalate, a significant organic compound utilized in various fields of chemical and materials science research.
Molecular Structure and Identification
Dibenzyl 5-aminoisophthalate is an aromatic compound featuring a central benzene ring substituted with an amine group and two benzyl ester groups at positions 1, 3, and 5.
The molecular structure is confirmed by its IUPAC name, Dibenzyl 5-aminobenzene-1,3-dicarboxylate, and its representation in various chemical databases.[1] The key structural identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | Dibenzyl 5-aminobenzene-1,3-dicarboxylate |
| Molecular Formula | C22H19NO4 |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3[1] |
| InChI | InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 |
| CAS Number | 152699-63-3[2] |
Physicochemical Properties
The quantitative physicochemical properties of Dibenzyl 5-aminoisophthalate are presented in the table below. These properties are crucial for its application in synthesis and materials science.
| Property | Value | Source |
| Molecular Weight | 373.4 g/mol | PubChem |
| Monoisotopic Mass | 373.131408 g/mol | PubChem |
| Topological Polar Surface Area | 78.9 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Synthesis of Dibenzyl 5-aminoisophthalate: An Experimental Protocol
Objective: To synthesize Dibenzyl 5-aminoisophthalate via Fischer esterification.
Materials:
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5-Aminoisophthalic acid
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Benzyl alcohol (excess)
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Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
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Sodium Bicarbonate (NaHCO₃) solution
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Deionized water
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Ethanol (for recrystallization)
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Standard reflux apparatus
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Magnetic stirrer and hotplate
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Büchner funnel and filter paper
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 10 grams of 5-aminoisophthalic acid with an excess of benzyl alcohol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heat the mixture to reflux and maintain it overnight with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled solution over ice to precipitate the crude product.
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Neutralize the solution to a pH of approximately 7 by carefully adding a saturated solution of sodium bicarbonate.
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Collect the precipitated powder by vacuum filtration using a Büchner funnel.
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Wash the collected solid with deionized water to remove any remaining salts and impurities.
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Purify the crude product by recrystallization from ethanol to obtain the final Dibenzyl 5-aminoisophthalate.
Applications and Research Interest
Dibenzyl 5-aminoisophthalate serves as a valuable precursor in various specialized chemical transformations.[4] The presence of a primary amine on the aromatic ring allows for a range of reactions, including acylation, alkylation, and diazotization, leading to a diverse array of derivatives.[4]
A significant application of this compound and its parent molecule, 5-aminoisophthalic acid, is in the synthesis of ligands for Metal-Organic Frameworks (MOFs).[4][5] The isophthalate portion can coordinate with metal ions, while the amino group can be modified to introduce additional functionalities or to tune the electronic properties of the resulting framework.[4] These MOFs have shown potential in areas such as luminescence, gas adsorption, and as chemical sensors.[5]
Derivatives of this compound have also been explored in medicinal chemistry for their potential as inhibitors of protein-protein interactions, which are implicated in various diseases.[4]
The following diagram illustrates the general workflow from the synthesis of Dibenzyl 5-aminoisophthalate to its application as a linker in the formation of a Metal-Organic Framework.
Caption: Synthesis and application workflow of Dibenzyl 5-aminoisophthalate.
References
- 1. Dibenzyl 5-aminoisophthalate | C22H19NO4 | CID 7023592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS NO. 152699-63-3 | DIBENZYL 5-AMINOISOPHTHALATE | C22H19NO4 [localpharmaguide.com]
- 3. Di-n-butyl 5-aminoisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzyl 5-Aminoisophthalate|Research Chemical [benchchem.com]
- 5. mdpi.com [mdpi.com]
